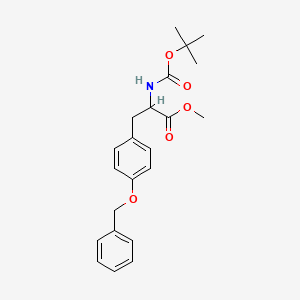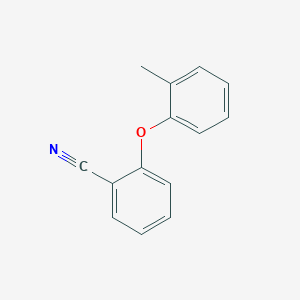amine CAS No. 90919-74-7](/img/structure/B3166202.png)
[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
Descripción general
Descripción
(2,4-Dichlorophenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,4-dichlorophenyl group attached to a methyl group, which is further connected to a prop-2-en-1-ylamine moiety
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It has been suggested that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction could potentially inhibit the function of the receptor, leading to downstream effects.
Biochemical Pathways
It has been observed that similar compounds can affect the mitochondrial membrane potential (δψm) of epimastigote forms ofTrypanosoma cruzi . This suggests that the compound may interfere with energy production in the parasite, leading to its death.
Pharmacokinetics
It has been suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit the proliferation ofTrypanosoma cruzi in infected cell cultures . This suggests that the compound may have potential antitrypanosomal activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2,4-Dichlorophenyl)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparación Con Compuestos Similares
(2,4-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:
[(2,4-Dichlorophenyl)methyl]amine: Lacks the prop-2-en-1-yl group, which may result in different chemical and biological properties.
(2,4-Dichlorophenyl)methylamine: Contains a propyl group instead of a prop-2-en-1-yl group, leading to variations in reactivity and applications.
(2,4-Dichlorophenyl)methylamine:
The uniqueness of (2,4-Dichlorophenyl)methylamine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYDBQYKTMRHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)




![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)




![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)

